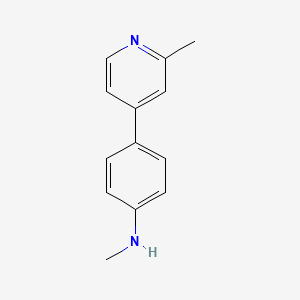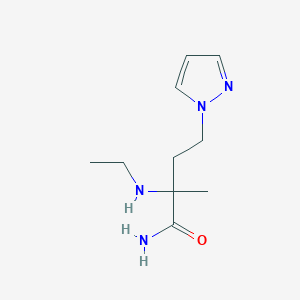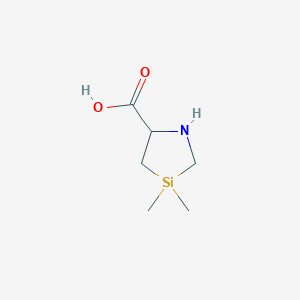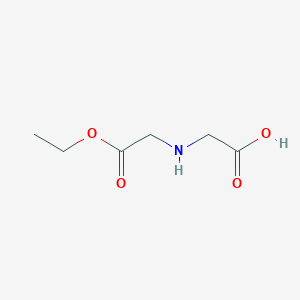
Iminodiacetic acid ethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iminodiacetic acid ethylester is an organic compound that belongs to the class of iminodiacetic acids. It is characterized by the presence of an ethyl ester group attached to the iminodiacetic acid structure. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of iminodiacetic acid ethylester typically involves the esterification of iminodiacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction can be represented as follows:
HN(CH2COOH)2+C2H5OH→HN(CH2COOC2H5)2+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Iminodiacetic acid ethylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Iminodiacetic acid.
Reduction: Iminodiacetic acid ethyl alcohol.
Substitution: Various substituted iminodiacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Iminodiacetic acid ethylester has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is employed in the study of metal ion interactions with biomolecules.
Medicine: Iminodiacetic acid derivatives are used in diagnostic imaging, particularly in hepatobiliary imaging.
Industry: It is utilized in the synthesis of chelating agents and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of iminodiacetic acid ethylester involves its ability to chelate metal ions. The nitrogen and oxygen atoms in the iminodiacetic acid structure act as electron donors, forming stable complexes with metal ions. This chelation process is crucial in various applications, including metal ion separation and purification.
Vergleich Mit ähnlichen Verbindungen
Nitrilotriacetic acid: Another chelating agent with a similar structure but with an additional carboxymethyl group.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a more complex structure and higher chelating capacity.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with even more donor atoms, providing stronger metal ion binding.
Uniqueness: Iminodiacetic acid ethylester is unique due to its specific structure, which allows for selective chelation of certain metal ions. Its ethyl ester group also provides distinct reactivity compared to other chelating agents, making it valuable in specific applications where other chelating agents may not be suitable.
Eigenschaften
Molekularformel |
C6H11NO4 |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
2-[(2-ethoxy-2-oxoethyl)amino]acetic acid |
InChI |
InChI=1S/C6H11NO4/c1-2-11-6(10)4-7-3-5(8)9/h7H,2-4H2,1H3,(H,8,9) |
InChI-Schlüssel |
VVKZCUGDWOHEBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Methylethyl)phenyl]morpholine](/img/structure/B13524326.png)
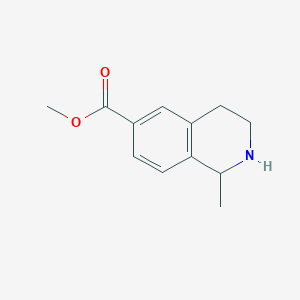
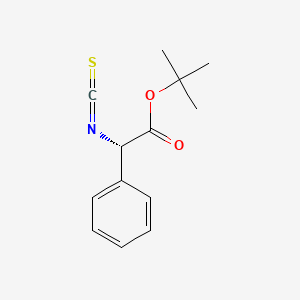
![4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13524345.png)

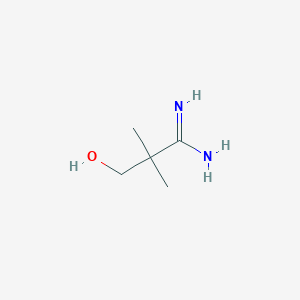
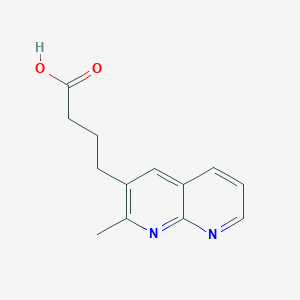
![1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13524359.png)
![3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperazin-1-yl)propanoicacid](/img/structure/B13524365.png)


